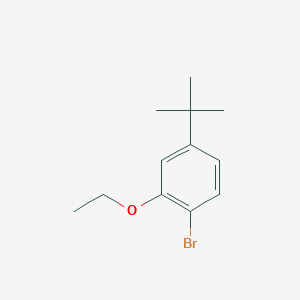
1-Bromo-4-tert-butyl-2-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-tert-butyl-2-ethoxybenzene is an organic compound with the molecular formula C12H17BrO It is a brominated aromatic compound, characterized by the presence of a bromine atom, a tert-butyl group, and an ethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-tert-butyl-2-ethoxybenzene typically involves the bromination of 4-tert-butyl-2-ethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-tert-butyl-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the tert-butyl and ethoxy groups retained on the benzene ring.
Scientific Research Applications
1-Bromo-4-tert-butyl-2-ethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its derivatives may have potential medicinal properties, making it a valuable compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-tert-butyl-2-ethoxybenzene depends on its specific application and the context in which it is usedThe bromine atom, tert-butyl group, and ethoxy group can influence the compound’s reactivity and binding affinity to these targets, thereby modulating its biological or chemical effects .
Comparison with Similar Compounds
1-Bromo-4-tert-butyl-2-ethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound lacks the ethoxy group, which can significantly alter its chemical properties and reactivity.
2-Bromo-4-tert-butyl-1-ethoxybenzene: This is a positional isomer with the bromine atom and ethoxy group attached at different positions on the benzene ring.
1-Bromo-2-tert-butyl-4-ethoxybenzene: Another isomer with different substitution patterns, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C12H17BrO |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-5-14-11-8-9(12(2,3)4)6-7-10(11)13/h6-8H,5H2,1-4H3 |
InChI Key |
SKCDAEVPOFYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















